Cas no 2228604-72-4 (2-(quinoxalin-2-yl)ethane-1-thiol)

2-(quinoxalin-2-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 2-(quinoxalin-2-yl)ethane-1-thiol
- 2228604-72-4
- EN300-1824141
-
- インチ: 1S/C10H10N2S/c13-6-5-8-7-11-9-3-1-2-4-10(9)12-8/h1-4,7,13H,5-6H2
- InChIKey: BVPZKTGNRYUYMH-UHFFFAOYSA-N
- SMILES: SCCC1C=NC2C=CC=CC=2N=1
計算された属性
- 精确分子量: 190.05646950g/mol
- 同位素质量: 190.05646950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 26.8Ų
2-(quinoxalin-2-yl)ethane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1824141-10g |
2-(quinoxalin-2-yl)ethane-1-thiol |
2228604-72-4 | 10g |
$4974.0 | 2023-09-19 | ||
Enamine | EN300-1824141-10.0g |
2-(quinoxalin-2-yl)ethane-1-thiol |
2228604-72-4 | 10g |
$4974.0 | 2023-05-23 | ||
Enamine | EN300-1824141-0.25g |
2-(quinoxalin-2-yl)ethane-1-thiol |
2228604-72-4 | 0.25g |
$1065.0 | 2023-09-19 | ||
Enamine | EN300-1824141-0.05g |
2-(quinoxalin-2-yl)ethane-1-thiol |
2228604-72-4 | 0.05g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1824141-2.5g |
2-(quinoxalin-2-yl)ethane-1-thiol |
2228604-72-4 | 2.5g |
$2268.0 | 2023-09-19 | ||
Enamine | EN300-1824141-0.1g |
2-(quinoxalin-2-yl)ethane-1-thiol |
2228604-72-4 | 0.1g |
$1019.0 | 2023-09-19 | ||
Enamine | EN300-1824141-5g |
2-(quinoxalin-2-yl)ethane-1-thiol |
2228604-72-4 | 5g |
$3355.0 | 2023-09-19 | ||
Enamine | EN300-1824141-0.5g |
2-(quinoxalin-2-yl)ethane-1-thiol |
2228604-72-4 | 0.5g |
$1111.0 | 2023-09-19 | ||
Enamine | EN300-1824141-5.0g |
2-(quinoxalin-2-yl)ethane-1-thiol |
2228604-72-4 | 5g |
$3355.0 | 2023-05-23 | ||
Enamine | EN300-1824141-1.0g |
2-(quinoxalin-2-yl)ethane-1-thiol |
2228604-72-4 | 1g |
$1157.0 | 2023-05-23 |
2-(quinoxalin-2-yl)ethane-1-thiol 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2-(quinoxalin-2-yl)ethane-1-thiolに関する追加情報
2-(Quinoxalin-2-yl)ethane-1-thiol: A Comprehensive Overview
The compound with CAS No. 2228604-72-4, commonly referred to as 2-(quinoxalin-2-yl)ethane-1-thiol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a quinoxaline moiety with a thiol group, making it a versatile building block for various applications. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and potential uses.
Quinoxaline, a heterocyclic aromatic compound, is known for its stability and electronic properties. When coupled with a thiol group (-SH), as in 2-(quinoxalin-2-yl)ethane-1-thiol, the resulting molecule exhibits enhanced reactivity and functionality. This makes it an attractive candidate for applications in surface chemistry, where the thiol group can facilitate strong interactions with metal surfaces, leading to the formation of self-assembled monolayers (SAMs). These SAMs are crucial in nanotechnology and sensor development due to their ability to modify surface properties at the molecular level.
Recent studies have explored the electrochemical properties of 2-(quinoxalin-2-yl)ethane-1-thiol, revealing its potential as an efficient electron transfer mediator. This property is particularly valuable in the design of electrochemical sensors and energy storage devices. Researchers have also investigated its role in metallothionein-like complexes, where the thiol group plays a key role in coordinating metal ions, offering new insights into bio-inspired materials.
In the pharmaceutical sector, 2-(quinoxalin-2-yl)ethane-1-thiol has shown promise as a lead compound for drug development. Its ability to modulate enzyme activity and interact with biological membranes makes it a candidate for anti-inflammatory and anticancer therapies. Collaborative efforts between chemists and biologists have led to the discovery of its selective cytotoxicity against cancer cells, highlighting its potential as a targeted therapeutic agent.
The synthesis of 2-(quinoxalin-2-yl)ethane-1-thiol has been optimized through various routes, including microwave-assisted synthesis and catalytic coupling reactions. These methods not only enhance yield but also reduce reaction times, making large-scale production more feasible. The compound's stability under physiological conditions further underscores its suitability for biomedical applications.
From a materials science perspective, 2-(quinoxalin-2-yl)ethane-1-thiol has been employed in the fabrication of hybrid materials with tailored optical and mechanical properties. Its integration into polymer matrices has resulted in materials with improved thermal stability and mechanical strength, opening new avenues for advanced composites.
In conclusion, CAS No. 2228604-72-4 or 2-(quinoxalin-2-yl)ethane-1-thiol stands out as a multifaceted compound with applications spanning multiple disciplines. Its unique structure, combined with recent research advancements, positions it as a key player in future innovations across chemistry, biology, and materials science.
2228604-72-4 (2-(quinoxalin-2-yl)ethane-1-thiol) Related Products
- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)
- 1418112-83-0(3-Methylazetidine-1-sulfonamide)
- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)
- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 38803-30-4(3-(Dimethylamino)benzonitrile)
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)




